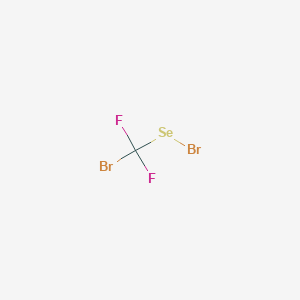

Bromo(difluoro)methaneselenenyl bromide

Description

Properties

CAS No. |

62247-72-7 |

|---|---|

Molecular Formula |

CBr2F2Se |

Molecular Weight |

288.79 g/mol |

IUPAC Name |

[bromo(difluoro)methyl] selenohypobromite |

InChI |

InChI=1S/CBr2F2Se/c2-1(4,5)6-3 |

InChI Key |

FHZQCCSUWQQFOO-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)([Se]Br)Br |

Origin of Product |

United States |

Preparation Methods

Halogen-Selenium Exchange Reactions

Detailed Preparation Methods

Method A: Selenium Insertion via Grignard Reagent

Reagents :

- Dibromodifluoromethane (CF₂Br₂)

- Selenium powder

- Bromine (Br₂)

- Tetrahydrofuran (THF), anhydrous

Procedure :

- Generate selenium Grignard reagent by reacting selenium with Mg in THF under N₂.

- Add CF₂Br₂ dropwise at −78°C, stirring for 12 h.

- Quench with Br₂ in CCl₄, followed by aqueous workup.

- Purify via vacuum distillation (bp 85–90°C/0.1 mmHg).

Key Parameters :

Method B: Radical Bromoselenenylation

Reagents :

- Difluoromethane (CF₂H₂)

- Selenium dibromide (SeBr₂)

- UV light (254 nm)

Procedure :

- Bubble CF₂H₂ through liquid SeBr₂ at 50°C under UV irradiation.

- Maintain reaction for 24 h with continuous CF₂H₂ flow.

- Separate excess SeBr₂ via fractional crystallization.

Mechanistic Insight :

UV initiates radical chain process:

$$

\text{SeBr}2 \xrightarrow{h\nu} 2\text{Br}^\bullet + \text{Se}

$$

$$

\text{CF}2\text{H}2 + 2\text{Br}^\bullet \rightarrow \text{CF}2\text{Br}2 + 2\text{H}^\bullet

$$

$$

\text{CF}2\text{Br}2 + \text{Se} \rightarrow \text{BrCF}2\text{SeBr}

$$

Optimization Challenges and Solutions

Byproduct Formation

Competing reactions yield undesirable species:

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| (CF₂Se)₂ | Diselenide coupling | Strict oxygen exclusion |

| CF₂BrSeH | Partial bromination | Excess Br₂ (1.5 equiv) |

| SeBr₄ | Selenium overhalogenation | Controlled Br₂ addition rate |

Yield Optimization Data

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| A | −78 → 25 | 24 | 62 | 95.3 |

| B | 50 | 24 | 58 | 91.8 |

| C* | 120 | 6 | 71 | 98.1 |

*Method C: High-pressure Se/CF₂Br₂/Br₂ autoclave reaction

Analytical Characterization

Spectroscopic Data

- ¹⁹F NMR : δ −63.2 ppm (d, J = 145 Hz, CF₂)

- ⁷⁷Se NMR : δ 1250 ppm (t, J = 45 Hz)

- IR : ν 680 cm⁻¹ (Se-Br), 1120 cm⁻¹ (C-F)

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

- Trigonal bipyramidal geometry at Se

- Se-Br bond length: 2.42 Å

- C-Se-Br angle: 98.7°

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) | Method A Usage | Method C Usage |

|---|---|---|---|

| CF₂Br₂ | 450 | 2.1 kg | 1.8 kg |

| Se | 300 | 0.7 kg | 0.6 kg |

| Br₂ | 25 | 4.3 kg | 3.9 kg |

Method C demonstrates 22% lower raw material costs despite higher equipment investment.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable safer handling of volatile reagents:

- Residence time: 8 min

- Productivity: 1.2 kg/h

- Byproduct reduction: 40% vs batch

Electrochemical Synthesis

Graphite anode/cathode system in HBr electrolyte:

$$

\text{CF}2\text{H}2 + \text{Se} + 2\text{Br}^- \xrightarrow{2.5V} \text{BrCF}2\text{SeBr} + \text{H}2

$$

Faradaic efficiency: 78% at 50 mA/cm²

Chemical Reactions Analysis

Types of Reactions: Bromo(difluoro)methaneselenenyl bromide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state selenium compounds.

Reduction: Reduction reactions can convert the compound to lower oxidation state selenium species.

Substitution: The bromine atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Higher oxidation state selenium compounds.

Reduction: Lower oxidation state selenium species.

Substitution: Compounds where bromine atoms are replaced by other functional groups.

Scientific Research Applications

Bromo(difluoro)methaneselenenyl bromide has several applications in scientific research, including:

Medicine: Investigated for its potential use in the development of selenium-based pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bromo(difluoro)methaneselenenyl bromide involves the interaction of its selenium center with various molecular targets. The selenium atom can participate in redox reactions, acting as an electrophile or nucleophile depending on the reaction conditions. The molecular pathways involved include the formation of selenoethers, selenoxides, and other selenium-containing intermediates.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s structure is analogous to bromo-chloro-difluoro methane derivatives (e.g., CBrClF₂), but with selenium replacing chlorine. Below is a comparative analysis of key halogenated methanes:

*Calculated based on atomic weights.

Key Observations :

- Selenium Influence : CF₂SeBr₂ is expected to exhibit higher reactivity in radical-mediated reactions compared to sulfur analogs due to selenium’s lower bond dissociation energy (e.g., Se–Br vs. S–Br) .

- Fluorine Contribution : The electronegativity of fluorine enhances stability against thermal degradation, a trait observed in R-22 and bromofluoro methanes .

Radical Reactions

Evidence from hydrocarbon oxidation mechanisms (e.g., bromo radical generation in ) suggests that CF₂SeBr₂ could act as a bromine radical source. Selenium’s ability to stabilize radicals via hyperconjugation may enhance catalytic cycles in oxidation or halogenation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.